7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
“7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an active structural motif of several drugs such as brivanib alaninate, BMS-690514, and BMS-599626 .
Synthesis Analysis
The synthetic methods toward this compound are classified into six distinct categories :Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfoxide, and 1 Pyrrole . It contains 6 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the synthesis of kinase inhibitors .Physical and Chemical Properties Analysis
The Inchi Code for this compound is 1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6 (8)11 (5)10-7/h2-4H,1H3 .Scientific Research Applications
Synthesis and Biological Evaluation
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized and evaluated for their biological activities. The compounds demonstrated potent cytotoxic activity in various cancer cell lines, highlighting their potential in cancer research and therapy. The synthesis involves introducing structural variations like chlorine, bromine, iodine, and cyano groups at position 7 of the 4-aza-7,9-dideazaadenine (Li et al., 2018).
Inhibitors of Adenosine and AMP Deaminases
Certain derivatives of pyrrolo[2,1-f][1,2,4]triazine have been studied as inhibitors of adenosine deaminase (ADA) and adenosine 5′-monophosphate deaminase (AMPDA). This research is significant for understanding and potentially treating conditions related to these enzymes, including metabolic and immunological disorders (Dudfield et al., 1999).
Vascular Endothelial Growth Factor Receptor-2 Inhibitors
This compound derivatives have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 kinase. These compounds have shown preclinical in vivo activity in human tumor xenograft models, indicating their potential in cancer treatment (Bhide et al., 2006).
Production for Antiviral Drugs
The compound is used as a starting material in the production of the antiviral drug remdesivir. Research into its synthesis and process optimization has contributed to the large-scale production of this important medication, especially relevant in the context of viral outbreaks and pandemics (Roy et al., 2021).
Versatile Nitrogen Heterocycle in Medicinal Chemistry
The pyrrolo[2,1-f][1,2,4]triazine template is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential to yield derivatives with a wide range of biological activities. It has been utilized in the development of drugs targeting various kinases and receptors, underscoring its importance in pharmaceutical research (Song et al., 2013).
Kinase Inhibitors and Antitumor Activity
This compound has been a key player in the discovery and development of kinase inhibitors with notable in vivo antitumor activity. Its derivatives have shown efficacy in animal models of cancer, making it a significant contributor to oncology research and drug development (Ott et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . It has shown promising potential against a wide range of biological activities .
Mode of Action
This compound interacts with its targets by inhibiting their function . This inhibition results in changes to the normal functioning of the target, which can lead to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are numerous due to its wide range of targets . These include pathways related to Eg5, VEGFR-2, c-Met, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, EGFR and HER2 protein tyrosine, and hedgehog (Hh) signaling pathway .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant given its role as a kinase inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of targets . These effects include slowing cellular proliferation of the human colon tumor cell line, inhibiting both murine and human norovirus RNA-dependent RNA polymerase (RdRp), and more .
Safety and Hazards
Future Directions
Given the importance of this heterocycle, different synthetic strategies have been adopted for pyrrolo[2,1-f][1,2,4]triazine over the past two decades . The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . This work describes the safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine interacts with various enzymes and proteins . It has been synthesized as a new kinase inhibitor template
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A thorough explanation of its mechanism of action is yet to be established.
Properties
IUPAC Name |
7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXIYHKKUAXQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725809 | |
Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233094-95-5 | |
Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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